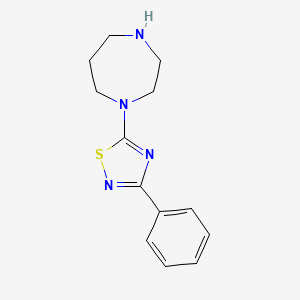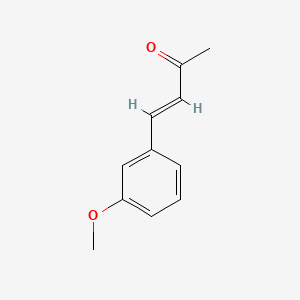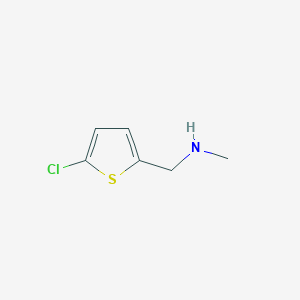
5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole (DPDT) is an organic compound belonging to the diazepane family of compounds. It is a white crystalline solid with a molecular weight of 252.3 g/mol and a melting point of 153-155°C. It is an important intermediate in the synthesis of various pharmaceuticals, such as anticonvulsants, antipsychotics and anti-inflammatory drugs. DPDT has also been studied for its potential applications in drug delivery, gene therapy and cancer treatment.
Scientific Research Applications
Biological Activities and Applications
Heterocyclic Pharmacophores
The study by Lelyukh (2019) discusses the broad pharmacological potential of heterocyclic systems based on 1,3,4-thiadiazole, highlighting their role as crucial scaffolds in medicinal chemistry. These compounds are identified for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various heterocycles has shown a synergistic effect in many cases, making them important for the construction of new drug-like molecules (Lelyukh, 2019).
Synthetic Utilities
Ibrahim (2011) reviews the synthetic approaches for benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, highlighting the biological applications of these azolylthiazoles. This review classifies the azole ring linked to thiazole, providing a foundation for further studies on their chemical and pharmacological properties (Ibrahim, 2011).
1,4-Diazepines
Rashid et al. (2019) focus on the synthesis, reactions, and biological significance of 1,4-diazepines, a class of compounds with a wide range of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This review underscores the potential of 1,4-diazepine derivatives for pharmaceutical industries (Rashid et al., 2019).
Thiadiazole Derivatives
Mishra et al. (2015) present a review on 1,3,4-thiadiazole derivatives, emphasizing their extensive pharmacological activities such as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The review suggests the development of hybrid molecules through the combination of different molecules in one frame, leading to compounds with interesting biological profiles (Mishra et al., 2015).
properties
IUPAC Name |
5-(1,4-diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-2-5-11(6-3-1)12-15-13(18-16-12)17-9-4-7-14-8-10-17/h1-3,5-6,14H,4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENGAZSTLAONAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC(=NS2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371888 |
Source


|
| Record name | 5-(1,4-diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole | |
CAS RN |
306934-71-4 |
Source


|
| Record name | Hexahydro-1-(3-phenyl-1,2,4-thiadiazol-5-yl)-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,4-diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)










